3-[10-(4-Methoxyphenoxy)decyl]thiophene
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Overview
Description
3-[10-(4-Methoxyphenoxy)decyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. This compound is known for its unique structural properties, which make it valuable in various fields such as material science, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[10-(4-Methoxyphenoxy)decyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 1-bromodecane.
Etherification: 4-Methoxyphenol is reacted with 1-bromodecane in the presence of a base such as potassium carbonate to form 4-methoxyphenoxydecane.
Thiophene Formation: The intermediate 4-methoxyphenoxydecane is then reacted with thiophene-3-boronic acid using a palladium-catalyzed Suzuki coupling reaction to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[10-(4-Methoxyphenoxy)decyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can be achieved using lithium aluminum hydride or other reducing agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
3-[10-(4-Methoxyphenoxy)decyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as organic semiconductors, conductive polymers, and electrochromic devices.
Mechanism of Action
The mechanism of action of 3-[10-(4-Methoxyphenoxy)decyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-[10-(4-Methoxyphenoxy)decyl]thiophene: Unique due to its specific substitution pattern and functional groups.
3-[10-(4-Methylphenoxy)decyl]thiophene: Similar structure but with a methyl group instead of a methoxy group.
3-[10-(4-Ethoxyphenoxy)decyl]thiophene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
This compound stands out due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic electronic devices.
Properties
CAS No. |
125878-88-8 |
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Molecular Formula |
C21H30O2S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-[10-(4-methoxyphenoxy)decyl]thiophene |
InChI |
InChI=1S/C21H30O2S/c1-22-20-11-13-21(14-12-20)23-16-9-7-5-3-2-4-6-8-10-19-15-17-24-18-19/h11-15,17-18H,2-10,16H2,1H3 |
InChI Key |
IXCOQUSCHBCZPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCCCCCC2=CSC=C2 |
Origin of Product |
United States |
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